10-(2-Butylcyclopropyl)decanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
676614-06-5 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
10-(2-butylcyclopropyl)decanoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-11-15-14-16(15)12-9-7-5-4-6-8-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) |
InChI Key |
OAUJSQXOQPIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 10 2 Butylcyclopropyl Decanoic Acid
Established Synthetic Pathways for 10-(2-Butylcyclopropyl)decanoic acid
The construction of the this compound molecule hinges on the stereocontrolled formation of the 1,2-disubstituted cyclopropane (B1198618) ring on a long-chain unsaturated precursor.
Stereoselective Synthesis Approaches
While a definitive, step-by-step established pathway for this compound is not extensively documented in publicly available literature, its synthesis can be approached through well-established stereoselective cyclopropanation reactions of a suitable unsaturated fatty acid precursor, such as a derivative of tetradec-10-enoic acid. The key challenge lies in controlling the stereochemistry of the two chiral centers on the cyclopropane ring.
One of the most prominent methods for cyclopropanation is the Simmons-Smith reaction and its modifications. This reaction typically involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane ring in a stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the product. For a 1,2-disubstituted alkene, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will result in a trans-cyclopropane.
To achieve enantioselectivity, chiral auxiliaries or chiral catalysts are employed. A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid functional group of the unsaturated precursor to direct the cyclopropanation.
Alternatively, chiral catalysts can be used to induce enantioselectivity. Transition metal complexes, particularly those of copper, rhodium, and cobalt, with chiral ligands have been successfully used in the asymmetric cyclopropanation of alkenes. These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For the synthesis of this compound, a catalytic asymmetric cyclopropanation of an appropriate long-chain alkenoic acid or its ester would be a viable approach. The choice of catalyst and ligand is crucial for achieving high diastereo- and enantioselectivity.
The following table summarizes potential stereoselective approaches:
| Approach | Reagents/Catalysts | Key Features |
| Simmons-Smith Reaction | Diiodomethane (B129776), Zinc-Copper Couple | Stereospecific (retains alkene stereochemistry). |
| Furukawa Modification | Diiodomethane, Diethylzinc | Often provides higher yields than the traditional Simmons-Smith reaction. |
| Chiral Auxiliary-Directed Cyclopropanation | Unsaturated fatty acid with a covalently bound chiral auxiliary | The auxiliary directs the facial attack of the cyclopropanating agent. |
| Catalytic Asymmetric Cyclopropanation | Chiral catalysts (e.g., Cu, Rh, Co complexes with chiral ligands) | Induces enantioselectivity in the formation of the cyclopropane ring. |
Practical Synthesis Considerations and Yield Optimization
The practical synthesis of this compound requires careful consideration of reaction conditions to maximize yield and purity. In Simmons-Smith type reactions, the activation of zinc is critical for the formation of the active carbenoid species. The use of a zinc-copper couple is a classic method, though variations exist.
Several factors influence the efficiency of the cyclopropanation:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethereal solvents like diethyl ether and dimethoxyethane are commonly used.
Temperature: Cyclopropanation reactions are often conducted at or below room temperature to control reactivity and minimize side reactions.
Purity of Reagents: The purity of diiodomethane and the quality of the zinc source are paramount for a successful reaction.
Substrate Protection: The carboxylic acid group of the precursor may need to be protected, for instance as an ester, to prevent side reactions with the organozinc reagent. This protecting group would then be removed in a subsequent step to yield the final product.
Optimization of these parameters is crucial for achieving high yields on a larger scale. The following table highlights key considerations for yield optimization:
| Parameter | Consideration | Impact on Yield |
| Zinc Activation | Freshly prepared zinc-copper couple or the use of diethylzinc. | Ensures efficient formation of the active cyclopropanating agent. |
| Reaction Stoichiometry | Precise control over the molar ratios of the alkene, diiodomethane, and zinc reagent. | Prevents unreacted starting material or the formation of byproducts. |
| Work-up Procedure | Careful quenching of the reaction and purification of the product. | Minimizes product loss during isolation and purification. |
Novel Chemical Modifications and Derivatization Strategies for this compound
The unique structure of this compound, with its carboxylic acid functionality and a strained cyclopropane ring, offers multiple avenues for chemical modification and the synthesis of novel derivatives for research applications.
Synthesis of Ester and Amide Derivatives (e.g., Propyl Decanoate)
The carboxylic acid group is a versatile handle for derivatization. Standard esterification and amidation reactions can be applied to synthesize a variety of derivatives.
Esterification: The synthesis of esters, such as the propyl ester (propyl 10-(2-butylcyclopropyl)decanoate), can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, propanol) in the presence of an acid catalyst, is a common approach. For sterically hindered carboxylic acids, alternative methods like using coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol can be employed.
Amidation: Similarly, amide derivatives can be prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides or thionyl chloride, to form an activated intermediate that readily reacts with the amine.
The table below outlines common methods for these derivatizations:
| Derivative | Method | Reagents |
| Propyl Ester | Fischer Esterification | Propanol, Acid Catalyst (e.g., H₂SO₄) |
| DCC Coupling | Propanol, Dicyclohexylcarbodiimide (DCC), DMAP (catalyst) | |
| Amide | Amidation with Coupling Agents | Amine, Coupling Agent (e.g., DCC, HATU) |
Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropane ring, while generally stable, can undergo specific chemical transformations, offering a route to further functionalization. The strain in the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or through radical-mediated processes. These reactions can lead to the formation of acyclic compounds with new functional groups.
Furthermore, C-H functionalization of the cyclopropane ring itself, although challenging, represents a modern approach to introduce new substituents directly onto the ring. This would allow for the synthesis of a diverse range of analogs with modified properties.
Isotopic Labeling Strategies for Research Applications (e.g., Decanoic Acid-d2)
Isotopic labeling is a powerful tool in metabolic studies and mechanistic investigations. For this compound, deuterium (B1214612) (²H or D) can be incorporated at various positions.
One common strategy for deuterium labeling of fatty acids involves the use of deuterated reagents during the synthesis. For instance, to introduce deuterium into the decanoic acid chain, a deuterated starting material could be used in a chain-elongation process.
Alternatively, H/D exchange reactions can be employed on the final molecule or its precursors. These reactions, often catalyzed by metals, can replace specific hydrogen atoms with deuterium from a deuterium source like D₂O.
For labeling the cyclopropane ring specifically, a deuterated cyclopropanating agent, such as deuterated diiodomethane (CD₂I₂), could be used in the Simmons-Smith reaction.
The following table summarizes potential isotopic labeling strategies:
| Labeled Position | Strategy | Deuterium Source |
| Alkyl Chain | Synthesis from deuterated precursors or H/D exchange reactions. | Deuterated building blocks, D₂O |
| Cyclopropane Ring | Use of a deuterated cyclopropanating agent. | Deuterated diiodomethane (CD₂I₂) |
Biocatalytic and Biotechnological Synthesis Approaches for this compound and Related Structures
The synthesis of this compound, a complex fatty acid with a substituted cyclopropane ring, presents significant challenges for traditional chemical synthesis. As a result, researchers are increasingly turning to biocatalytic and biotechnological approaches that offer the potential for more efficient, selective, and sustainable production. These methods leverage the power of enzymes and microorganisms to construct the intricate cyclopropane moiety and the long carbon chain of the target molecule. While specific literature on the biotechnological production of this compound is limited, the broader field of cyclopropane fatty acid (CFA) biosynthesis provides a strong foundation for developing such processes.
The core of these biological strategies revolves around the enzyme cyclopropane fatty acid (CFA) synthase, which is found in a variety of bacteria. emoryhenry.edunih.gov This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer, thereby forming a cyclopropane ring. nih.gov The development of biocatalytic and metabolic engineering strategies for this compound is therefore predicated on the successful application and potential modification of this natural catalytic system.
Enzymatic Conversion Pathways
The direct enzymatic conversion of a suitable unsaturated fatty acid precursor is a promising avenue for the synthesis of this compound. This approach would involve the use of isolated and purified CFA synthase or whole-cell biocatalysts expressing this enzyme to convert a precursor molecule into the desired product.
The precursor for the enzymatic synthesis of this compound would theoretically be a C20 monounsaturated fatty acid with a cis-double bond at the appropriate position to yield the this compound structure upon cyclopropanation. The reaction catalyzed by CFA synthase is highly specific for the cis configuration of the double bond in the acyl chain of a phospholipid. nih.gov The enzyme recognizes the kink in the fatty acid chain caused by the cis double bond. nih.gov
Key components of the enzymatic conversion pathway:
| Component | Role |
| Cyclopropane Fatty Acid (CFA) Synthase | The biocatalyst that facilitates the cyclopropanation reaction. |
| Unsaturated Fatty Acid Precursor | A fatty acid with a cis-double bond at the correct position to form the cyclopropane ring. |
| S-adenosyl-L-methionine (SAM) | The donor of the methylene group that forms the cyclopropane ring. nih.gov |
| Phospholipid Bilayer | The natural substrate for CFA synthase is an unsaturated fatty acyl chain embedded in a phospholipid membrane. nih.gov |
Research has demonstrated that cell-free extracts from bacteria such as Serratia marcescens and Clostridium butyricum can catalyze the enzymatic synthesis of cyclopropane fatty acids. consensus.app This indicates the potential for using either whole-cell systems or isolated enzymes for the production of this compound, provided a suitable precursor is available.
Metabolic Engineering for Targeted Biosynthesis
Metabolic engineering offers a more integrated approach to the production of this compound by reprogramming the metabolism of a host microorganism, such as Escherichia coli or the yeast Yarrowia lipolytica, to produce the target molecule de novo from simple carbon sources. researchgate.netmdpi.com This strategy would involve the introduction of heterologous genes and the modification of native metabolic pathways to channel cellular resources towards the synthesis of the desired cyclopropane fatty acid.
A theoretical metabolic pathway for the biosynthesis of this compound would involve several key steps:
Enhanced Precursor Supply: The initial step would be to increase the intracellular pool of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis. mdpi.com
Synthesis of a Specific Unsaturated Fatty Acid: The engineered host would need to produce the unique unsaturated fatty acid precursor required for cyclopropanation. This would likely involve the introduction of specific elongases and desaturases to create a fatty acid of the correct chain length and with a double bond at the desired position.
Expression of CFA Synthase: A gene encoding a suitable CFA synthase would be introduced into the host organism to convert the unsaturated fatty acid precursor into this compound.
Optimization of Host Metabolism: To maximize product yield, competing metabolic pathways that drain precursors or degrade the product would need to be downregulated or knocked out. For instance, blocking β-oxidation, the pathway for fatty acid degradation, is a common strategy in engineered oleochemical production. researchgate.net
Potential metabolic engineering targets for the production of this compound:
| Metabolic Engineering Target | Rationale |
| Acetyl-CoA Carboxylase (ACC) | Overexpression can increase the supply of malonyl-CoA for fatty acid synthesis. |
| Fatty Acid Synthase (FAS) | Engineering the FAS complex could influence the chain length of the fatty acid produced. |
| Fatty Acid Desaturases | Introduction of specific desaturases is crucial for creating the double bond at the correct position in the fatty acid chain. |
| Cyclopropane Fatty Acid (CFA) Synthase | Heterologous expression of a highly active CFA synthase is essential for the cyclopropanation step. |
| β-oxidation Pathway Genes (e.g., fadD, fadE) | Deletion or downregulation of these genes prevents the degradation of the fatty acid product. |
While the direct metabolic engineering of this compound has not yet been reported, the successful engineering of microorganisms to produce a variety of other fatty acids and oleochemicals demonstrates the feasibility of this approach. nih.govmdpi.com
Preclinical Biological and Pharmacological Investigations of 10 2 Butylcyclopropyl Decanoic Acid
In Vitro Biological Systems Research
No specific studies on the effects of 10-(2-Butylcyclopropyl)decanoic acid in in vitro systems were identified. Research into its interactions with cellular models, enzymes, receptors, or cell membranes is not presently available in the public domain.
Cellular Model Studies (e.g., Glioblastoma Cells, Fibroblasts)
A thorough search of scientific databases yielded no studies investigating the effects of this compound on glioblastoma cells or fibroblasts. While research exists on the impact of other fatty acids, such as decanoic acid, on the metabolism and viability of these cell types, no data is available for the specified butylcyclopropyl derivative. nih.govmdpi.com
Enzyme and Receptor Binding Profiling (e.g., PPARγ Ligand Interactions)
There is no available research profiling the binding of this compound to enzymes or receptors. Specifically, no studies were found that examined its potential interaction as a ligand with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The parent compound, decanoic acid, has been identified as a direct ligand and partial agonist of PPARγ. nih.govresearchgate.net However, the influence of the butylcyclopropyl substitution on this interaction has not been documented.
Membrane Interaction and Permeability Studies
No published studies were found that specifically investigate the interaction of this compound with biological or artificial membranes. Consequently, there is no data on its permeability characteristics. Studies on decanoic acid have explored its ability to form vesicular membranes and its permeability properties, but this information cannot be extrapolated to its cyclopropyl (B3062369) derivative without direct experimental evidence. nih.govmdpi.com
In Vivo Non-Human Model System Studies
No preclinical studies using in vivo non-human models to evaluate the biological or pharmacological effects of this compound have been reported in the available literature.
Mammalian Model Investigations (excluding clinical trials)
A comprehensive search for in vivo studies of this compound in mammalian models, such as rodents, did not yield any results. While decanoic acid and its triglyceride forms have been investigated in diabetic mouse models, showing effects on glucose sensitivity and lipid profiles, no such data exists for this compound. nih.govresearchgate.net
Non-Mammalian Model System Research (e.g., Dictyostelium discoideum)
There is no available research on the effects or use of this compound in the non-mammalian model organism Dictyostelium discoideum. This organism is utilized in studies of cellular differentiation and biosynthesis of other complex molecules, but its interaction with the specified compound has not been investigated. nih.govnih.gov
Based on a comprehensive search of available scientific literature, there is no specific preclinical research data for the chemical compound This compound corresponding to the outlined biological and pharmacological investigations.
The search did not yield any studies exploring the bioactivity of this compound in the following preclinical pathways:
Lipid Metabolism Modulation
Inflammatory Pathway Interrogation
Cellular Signaling Cascade Involvement (mTORC1, Diacylglycerol Kinase)
Neurological Pathway Research (AMPA receptor inhibition)
Consequently, the requested article detailing these specific preclinical investigations for this compound cannot be generated at this time due to a lack of available data.
Mechanistic Elucidations of 10 2 Butylcyclopropyl Decanoic Acid at Molecular and Cellular Levels
Identification of Molecular Targets and Ligand Interactions
There is no specific information in the reviewed scientific literature identifying molecular targets, such as Peroxisome Proliferator-Activated Receptors (PPARs), for 10-(2-Butylcyclopropyl)decanoic acid. While the parent compound, decanoic acid, is known to be a direct ligand and modulator of PPARs, particularly PPARγ, this interaction cannot be assumed for its cyclopropane (B1198618) derivative. nih.govresearchgate.net The bulky butylcyclopropyl group would significantly alter the molecule's shape, size, and electronic distribution, likely affecting its ability to bind to the ligand-binding domains of nuclear receptors like PPARs.
No protein-ligand interaction studies detailing the binding of this compound to specific proteins were found. Research on related fatty acids often involves Fatty Acid-Binding Proteins (FABPs), which act as intracellular chaperones, transporting lipids to various cellular compartments, including the nucleus where they can interact with transcription factors. nih.govwikipedia.orgtocris.com However, studies specifically investigating the binding affinity or interaction of this compound with FABPs or other proteins are not available.
Direct interactions between fatty acids and nucleic acids are not a primary mechanism of their action. Fatty acids typically exert their effects on gene expression indirectly, by activating nuclear receptors that then bind to DNA. No studies were found that suggest or investigate any direct interaction between this compound and DNA or RNA.
Cellular Responses and Pathway Perturbations Induced by this compound
Specific cellular responses and pathway perturbations induced by this compound have not been characterized in the scientific literature. Research on the general class of CPFAs indicates their primary role is in modifying the biophysical properties of bacterial cell membranes, which helps bacteria respond to environmental stressors like changes in pH and temperature. nih.govnih.gov This function is related to membrane structure rather than specific signaling pathway perturbations.
No gene expression profiling studies have been published that analyze the effects of this compound on cellular transcriptomics. Therefore, there is no data available on which genes or genetic pathways are upregulated or downregulated upon cellular exposure to this specific compound.
Similarly, no proteomic or metabolomic studies specifically investigating the impact of this compound are available. While metabolomic studies on decanoic acid have shown it influences pathways such as the citric acid cycle and fatty acid synthesis in certain cell types, these findings cannot be attributed to the butylcyclopropyl derivative. nih.govresearchgate.net The metabolic fate and downstream effects of this compound remain uninvestigated.
The subcellular localization of this compound has not been determined. Studies on other fatty acids show they can be incorporated into various cellular compartments, including lipid droplets, mitochondria, and the endoplasmic reticulum, often facilitated by FABPs. mdpi.combiorxiv.org However, the specific distribution of this compound within a cell is currently unknown.
Epigenetic Modulation Research (e.g., Histone Deacetylase Inhibition)
Following a comprehensive review of available scientific literature, no specific research findings regarding the epigenetic modulation or histone deacetylase (HDAC) inhibition activity of this compound were identified. The current body of scientific evidence does not appear to contain studies investigating the effects of this particular compound on epigenetic mechanisms.
Epigenetic modifications, such as histone acetylation, are crucial for the regulation of gene expression and are controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). The inhibition of HDACs can lead to the accumulation of acetylated histones, which is generally associated with a more open chromatin structure and increased gene transcription. This mechanism is a target for various therapeutic agents in diseases like cancer.
While research into the epigenetic effects of various fatty acids and other natural compounds is an active area of investigation, specific data for this compound is not available in the public domain based on the conducted search. Therefore, a detailed discussion of its role in histone deacetylase inhibition, including any mechanistic insights or research findings, cannot be provided at this time.
To illustrate the types of data that would be relevant for such an analysis, the following table outlines the key parameters typically investigated in studies of HDAC inhibitors.
Table 1: Key Parameters in the Evaluation of Histone Deacetylase (HDAC) Inhibitors
| Parameter | Description | Relevance to Epigenetic Modulation |
| Target HDAC Isoforms | Specific HDAC enzymes (e.g., Class I, II, IV) that the compound inhibits. | Determines the specificity and potential downstream effects of the inhibitor. |
| IC₅₀ Values | The half maximal inhibitory concentration, indicating the potency of the compound against specific HDAC isoforms. | A lower IC₅₀ value signifies higher potency. |
| Mechanism of Inhibition | The mode by which the compound inhibits HDAC activity (e.g., competitive, non-competitive, uncompetitive). | Provides insight into the molecular interaction between the inhibitor and the enzyme. |
| Cellular Effects | Observed effects in cell-based assays, such as changes in histone acetylation levels, cell cycle arrest, or induction of apoptosis. | Demonstrates the biological consequence of HDAC inhibition in a cellular context. |
| Gene Expression Profiling | Analysis of changes in the expression of specific genes known to be regulated by histone acetylation. | Links HDAC inhibition to functional changes in cellular pathways. |
Further research would be necessary to determine if this compound has any activity related to epigenetic modulation or histone deacetylase inhibition.
Metabolic Pathways and Pharmacokinetic Research of 10 2 Butylcyclopropyl Decanoic Acid in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Systems
ADME studies are fundamental to characterizing the journey of a compound through a biological system. For 10-(2-Butylcyclopropyl)decanoic acid, these processes are evaluated using both in vitro and ex vivo models to predict its behavior in vivo.
In vitro metabolic stability assays are essential for predicting a compound's persistence in the body. nuvisan.com These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comspringernature.com The rate at which the parent compound disappears over time provides an estimate of its metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.comnih.gov
For this compound, metabolic stability is expected to be influenced by both the decanoic acid chain and the cyclopropyl (B3062369) ring. While specific data for this compound are not extensively published, the metabolic pathways for its constituent parts are well-documented. Metabolite identification studies, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would aim to identify the products of biotransformation. nuvisan.comillinois.edu Potential metabolites can be predicted based on known fatty acid metabolism pathways. researchgate.netmdpi.comnih.gov These would likely include products of β-oxidation (chain-shortened analogues), ω-oxidation (hydroxylation at the terminal end of the butyl group), and potential oxidation or ring-opening of the cyclopropyl moiety. hyphadiscovery.comnih.gov
Table 1: Predicted Metabolites of this compound from In Vitro Systems
| Metabolite Class | Predicted Structure/Modification | Metabolic Pathway |
|---|---|---|
| β-Oxidation Products | 8-(2-Butylcyclopropyl)octanoic acid | β-Oxidation |
| β-Oxidation Products | 6-(2-Butylcyclopropyl)hexanoic acid | β-Oxidation |
| ω-Oxidation Products | Hydroxylation on the butyl group | ω-Oxidation |
| Cyclopropyl Ring Metabolites | Hydroxylated cyclopropyl ring | Oxidation |
| Cyclopropyl Ring Metabolites | Ring-opened products (e.g., diols, ketones) | Oxidation |
Ex vivo tissue distribution studies in preclinical models, such as rats, are performed to understand where a compound accumulates in the body after administration. nih.govnih.gov As a fatty acid analogue, this compound is expected to be distributed to tissues with high energy requirements and active fatty acid metabolism, such as the liver, heart, and skeletal muscle. nih.gov It may also accumulate in adipose tissue, a primary storage site for lipids. The ability of medium-chain fatty acids to cross the blood-brain barrier is an important factor, suggesting potential distribution to the central nervous system. nih.govucl.ac.uk The physicochemical properties of the compound, such as its lipophilicity (log P), will significantly influence its distribution pattern. nih.gov
Table 2: Expected Tissue Distribution Profile for Fatty Acid Analogues
| Tissue | Expected Level of Accumulation | Rationale |
|---|---|---|
| Liver | High | Primary site of fatty acid metabolism. nih.gov |
| Heart | High | High energy demand and utilization of fatty acids for fuel. nih.gov |
| Kidney | Moderate to High | Metabolically active and involved in excretion. nih.govnih.gov |
| Adipose Tissue | High | Storage of lipids and fatty acids. |
| Skeletal Muscle | Moderate | Utilization of fatty acids for energy, especially during exercise. nih.gov |
| Brain | Low to Moderate | Potential to cross the blood-brain barrier, similar to other medium-chain fatty acids. nih.gov |
Biotransformation Enzymes and Pathways Involved (e.g., Cytochrome P450 Metabolism, Beta-oxidation)
The biotransformation of this compound is anticipated to involve several key enzymatic pathways that are responsible for the metabolism of both endogenous fatty acids and xenobiotics.
The primary metabolic routes for straight-chain fatty acids are β-oxidation and ω-oxidation. nih.gov
β-Oxidation : This process occurs within the mitochondria and peroxisomes, systematically shortening the fatty acid chain by two-carbon units to produce acetyl-CoA. nih.govlibretexts.org For this compound, β-oxidation would proceed from the carboxylic acid end, sequentially removing acetyl-CoA units. quora.comchegg.com This pathway is a major source of metabolic energy. libretexts.org
ω-Oxidation : This is an alternative pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. nih.govnih.gov This process first forms a hydroxy fatty acid and then a dicarboxylic acid, which increases water solubility for excretion. nih.gov In the case of this compound, oxidation could occur at the terminal carbon of the butyl group.
The metabolic pathways described above are catalyzed by specific enzyme families.
Acyl-CoA Oxidases (ACOX) : These are the initial and rate-limiting enzymes in the peroxisomal β-oxidation pathway. They are responsible for the desaturation of acyl-CoAs.
Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to the metabolism of a vast array of substances. nih.govclinpgx.org They are the primary enzymes responsible for ω-oxidation of fatty acids, with isoforms from the CYP4 family playing a key role. nih.gov Furthermore, CYP enzymes are known to metabolize xenobiotic structures, and they are implicated in the oxidation of cyclopropyl rings found in various drug molecules. hyphadiscovery.commdpi.com The specific CYP isoforms involved (e.g., CYP1A2, CYP2C9, CYP3A4) would determine the rate and profile of metabolite formation. nih.govmdpi.com
Cyclopropyl Ring Stability and Metabolism in Biological Systems
The cyclopropyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability and improve potency. hyphadiscovery.comnih.govresearchgate.net The high C-H bond dissociation energy within the strained three-membered ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to analogous alkyl groups. hyphadiscovery.com
Structure Activity Relationship Sar Studies of 10 2 Butylcyclopropyl Decanoic Acid and Its Analogues
Impact of Alkyl Chain Length and Branching on Biological Activity
The biological activity of fatty acids containing a cyclopropane (B1198618) moiety is significantly influenced by the length and branching of the alkyl chains. The total carbon count, which includes the decanoic acid backbone and the butyl group on the cyclopropane ring of 10-(2-butylcyclopropyl)decanoic acid, places it within the category of medium to long-chain fatty acids.
Research has shown that medium-chain fatty acids, typically those with 8 to 14 carbon atoms, exhibit distinct biological activities. For instance, they are known to act as agonists for G-protein coupled receptors like GPR84, which is involved in inflammatory responses. mdpi.com The fungicidal properties of fatty acids are also dependent on chain length, with medium-chain fatty acids (C8:0–C10:0) demonstrating notable activity, while longer-chain fatty acids often show reduced or no inhibitory effects against fungal strains. mdpi.com
| Chain Length | Observed Biological Activity | Reference |
|---|---|---|
| Medium-Chain (C8-C14) | Activation of GPR84, a pro-inflammatory receptor. | mdpi.com |
| Medium-Chain (C8-C10) | Effective fungicidal activity against various plant pathogenic fungi. | mdpi.com |
| Long-Chain (e.g., C18:1) | No significant inhibitory effect on fungal strains. | mdpi.com |
Role of Cyclopropyl (B3062369) Moiety Conformation and Stereochemistry
The three-membered ring of the cyclopropyl group introduces significant conformational constraints and allows for stereoisomerism, which are critical determinants of biological activity. The substituents on the cyclopropane ring can be arranged in a cis or trans configuration, leading to diastereomers with distinct three-dimensional shapes and, consequently, different biological profiles. uou.ac.inlibretexts.org
The importance of this stereochemistry is well-documented in the context of mycolic acids from M. tuberculosis. These long-chain fatty acids contain cyclopropane rings, and their configuration is linked to the bacterium's pathogenesis. It has been observed that cis-cyclopropanated mycolic acids are associated with the persistence of the pathogen, while trans-cyclopropanated forms play a role in limiting its virulence. avantiresearch.com This suggests that the orientation of the alkyl chains relative to the cyclopropane ring is crucial for the specific interactions that mediate these effects.
Studies on the physical properties of membranes containing cyclopropyl lipids have shown that cis-isomers can increase membrane fluidity while also inducing a more ordered state in the hydrocarbon chains. avantiresearch.com This combination can enhance the membrane's stability against environmental stressors and reduce its permeability to toxic substances. Conversely, lipids with trans-cyclopropane rings were found to be less ordered. avantiresearch.com For this compound, the relative orientation of the butyl group and the decanoic acid chain around the cyclopropane ring would be expected to produce isomers with significantly different effects on membrane properties and interactions with target proteins.
| Isomer | Property/Activity | Biological Context/Example | Reference |
|---|---|---|---|
| cis-Cyclopropane | Increases membrane fluidity and order; associated with pathogen persistence. | Mycolic acids in M. tuberculosis. | avantiresearch.com |
| trans-Cyclopropane | Less ordered membrane structure; associated with restricted virulence. | Mycolic acids in M. tuberculosis. | avantiresearch.com |
Influence of Functional Group Modifications on Activity (e.g., Hydroxylation)
Modifying the functional groups of this compound, for instance through hydroxylation, can profoundly alter its physicochemical properties and biological activity. The introduction of a hydroxyl group increases the molecule's polarity, which can affect its solubility, membrane permeability, and ability to form hydrogen bonds with biological targets.
The presence of hydroxyl groups in carboxylic acids is known to influence their antioxidant and cytotoxic potential. nih.gov In the context of cyclopropane fatty acids, hydroxylation is a key metabolic reaction catalyzed by enzymes such as cytochromes P450. nih.gov The position of hydroxylation along the fatty acid chain can be influenced by the presence of the cyclopropane ring itself. The rigid structure of the ring can direct the enzyme to oxidize specific carbon atoms, leading to regioselective hydroxylation. nih.gov
Furthermore, cyclopropyl-containing fatty acids have been used as mechanistic probes to study the hydroxylation reactions of P450 enzymes. These studies help in understanding whether the enzymatic reaction proceeds through a radical or a cationic intermediate, which provides insight into the enzyme's mechanism of action. nih.gov The resulting hydroxylated metabolites of this compound would likely exhibit a different spectrum of biological activity compared to the parent compound, potentially altering their efficacy or metabolic fate.
Design and Synthesis of SAR-Driven Analogues
The insights gained from SAR studies guide the rational design and synthesis of novel analogues with improved potency, selectivity, or metabolic stability. For cyclopropane-containing fatty acids, the synthesis often involves the cyclopropanation of a corresponding unsaturated fatty acid precursor. illinois.edu A common and effective method for this transformation is the Simmons-Smith reaction, which can be adapted to achieve enantioselective synthesis, providing control over the stereochemistry of the cyclopropane ring. illinois.edu
The design of new analogues could involve systematically varying several structural features based on SAR data:
Alkyl Chain Modification : Synthesizing homologues with shorter or longer decanoic acid backbones or different alkyl substituents on the cyclopropane ring to optimize activity, for example, against GPR84 or microbial targets. mdpi.com
Stereochemical Control : Preparing pure cis and trans isomers to investigate which conformation is responsible for the desired biological effect and to minimize off-target effects. avantiresearch.com
Functional Group Introduction : Incorporating groups like hydroxyls, amides, or esters at various positions to modulate polarity and interaction with specific biological targets. nih.gov For instance, replacing the double bond of an unsaturated fatty acid with an epoxide group has been shown to create reversible inhibitors of cyclopropane fatty acid synthase. nih.gov
By creating libraries of such analogues and evaluating their biological activity, researchers can refine the SAR models and identify lead compounds with enhanced therapeutic potential.
Advanced Analytical Methodologies for Research of 10 2 Butylcyclopropyl Decanoic Acid
Chromatographic Techniques for Separation and Quantification in Research
Chromatography is the cornerstone for isolating and quantifying 10-(2-butylcyclopropyl)decanoic acid from complex mixtures. The choice between liquid and gas chromatography is typically dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of fatty acids, offering high sensitivity and selectivity without the need for chemical derivatization, although derivatization can be used to enhance ionization and improve sensitivity. unimi.it For cyclopropane (B1198618) fatty acids, reversed-phase chromatography is commonly employed.
Research methods for similar medium-chain fatty acids utilize C18 columns to separate the analyte from other components based on hydrophobicity. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization efficiency. unimi.itmdpi.com Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source in negative ion mode, allows for the sensitive detection of the deprotonated molecule [M-H]⁻. mdpi.com Tandem mass spectrometry (MS/MS) can be used for unambiguous identification and quantification by monitoring specific fragmentation patterns. unimi.itnih.gov
Table 1: Illustrative LC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography Column | C18 (e.g., 100 x 2.1 mm, 3 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.01% NaOH | Aqueous component of the gradient; modifier aids ionization. mdpi.com |
| Mobile Phase B | Acetonitrile | Organic component for eluting hydrophobic compounds. mdpi.com |
| Flow Rate | 0.4 - 0.5 mL/min | Standard flow for analytical columns. unimi.itmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]⁻ ions, suitable for carboxylic acids. |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. unimi.it |
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis, providing excellent chromatographic resolution. A critical prerequisite for analyzing non-volatile compounds like carboxylic acids is a chemical derivatization step to increase their volatility and thermal stability. mdpi.com The most common method is esterification to form fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. mdpi.com
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, often with a non-polar or mid-polar stationary phase like 5% phenyl-polysiloxane (e.g., HP-5MS). mdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. walshmedicalmedia.com
Table 2: Representative GC-MS Parameters for Derivatized Fatty Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Agent | Methanolic HCl or BSTFA | Converts carboxylic acid to a volatile ester (FAME or TMS). mdpi.com |
| Chromatography Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column for general-purpose separation. mdpi.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injector Temperature | 250-280 °C | Ensures complete volatilization of the derivatized analyte. mdpi.com |
| Oven Program | e.g., Start at 100°C, ramp to 320°C | Separates compounds based on boiling point. mdpi.com |
| Ionization Source | Electron Impact (EI), 70 eV | Creates reproducible, library-searchable fragment ions. walshmedicalmedia.com |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Identification via spectral library or quantification of target ions. |
Spectroscopic Characterization for Mechanistic Studies (excluding basic identification)
Beyond identification, spectroscopic methods provide deep insights into the molecular structure and electronic environment of this compound, which is essential for understanding its chemical reactivity and interactions.
While NMR is fundamental for structural elucidation, advanced NMR experiments are pivotal for conformational analysis. The cyclopropane ring in this compound imposes significant conformational constraints. libretexts.org A three-membered ring is inherently planar and rigid, locking the adjacent carbons of the decanoic acid chain and the butyl group into specific spatial arrangements. libretexts.orgyoutube.com
Proton (¹H) NMR is particularly useful. The protons on the cyclopropane ring exhibit characteristic chemical shifts in the upfield region (typically 0-1 ppm), distinct from other aliphatic protons. nih.gov Vicinal ¹H-¹H coupling constants (³JHH) can be used to probe the dihedral angles between protons on adjacent carbons, providing information about the preferred rotamers of the aliphatic chains attached to the ring. nih.gov Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, even if they are not directly bonded. This data is critical for building a three-dimensional model of the molecule's preferred conformation in solution and understanding the spatial relationship between the butyl group and the long fatty acid chain. niscpr.res.in
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to probe the vibrational modes of a molecule's functional groups. ucdavis.edu For this compound, FTIR is used not just to confirm the presence of functional groups but to study how they are affected by their environment, such as through hydrogen bonding. nih.gov
The carboxylic acid moiety produces several distinct and strong absorption bands. The most prominent is the C=O (carbonyl) stretching vibration, which typically appears in the 1700-1760 cm⁻¹ region. libretexts.orglibretexts.org The position of this band can shift depending on whether the carboxylic acid is in a monomeric or hydrogen-bonded dimeric form. researchgate.net The O-H stretch of the carboxylic acid is also characteristic, appearing as a very broad band spanning from 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching bands. libretexts.orglibretexts.org The C-H stretching vibrations of the alkane chains and the cyclopropane ring appear in the 2850-3000 cm⁻¹ region. Analyzing shifts in these key bands can provide evidence of intermolecular interactions, which is crucial for mechanistic studies. nih.gov
Table 3: Key FTIR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Very Broad |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | 1760 - 1690 | Very Strong, Sharp |
| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid (O-H) | Bend | 1440 - 1395 | Medium |
Bioanalytical Methods for Detection in Complex Biological Matrices (research tools)
Detecting and quantifying this compound in complex biological matrices like plasma, serum, or tissue homogenates presents a significant challenge due to the presence of numerous interfering endogenous substances. onlinepharmacytech.infonih.gov Bioanalytical methods must therefore incorporate rigorous sample preparation and highly selective detection systems. ijsat.orgwum.edu.pl
The typical workflow begins with sample extraction to isolate the analyte and remove matrix components like proteins and salts. ijsat.org Common techniques include protein precipitation with a cold organic solvent (e.g., isopropanol (B130326) or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). unimi.it
For quantification, LC-MS/MS is the preferred platform due to its superior selectivity and sensitivity. unimi.itonlinepharmacytech.info An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response (matrix effects). nih.gov The method is validated for parameters such as accuracy, precision, linearity, and recovery to ensure reliable results. wum.edu.pl Derivatization, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed prior to LC-MS analysis to enhance the signal and improve the limit of quantification (LOQ) for fatty acids in serum or plasma. unimi.it
Computational and Theoretical Chemistry Applications in 10 2 Butylcyclopropyl Decanoic Acid Research
Molecular Docking and Dynamics Simulations
No studies were found that have performed molecular docking of 10-(2-Butylcyclopropyl)decanoic acid to any protein target. Consequently, there is no information on its binding modes, interaction energies, or key amino acid residues involved in potential binding. Similarly, no molecular dynamics simulations have been published that would provide insight into the conformational dynamics and stability of this molecule in a biological environment.
Quantum Chemical Calculations for Electronic Structure
There is no available research on the use of quantum chemical calculations to determine the electronic structure of this compound. As a result, properties such as molecular orbital energies, electron density distribution, and electrostatic potential maps, which are crucial for understanding its reactivity and intermolecular interactions, have not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
No QSAR models have been developed or published that include this compound. Such models are used to correlate the structural features of molecules with their biological activities. Without these studies, it is not possible to predict the biological activity of this compound based on its chemical structure.
In Silico ADME Prediction for Preclinical Models
There are no published reports on the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These computational predictions are essential in early-stage drug discovery to assess the pharmacokinetic profile of a compound.
Exploration of Analogues and Derivatives of 10 2 Butylcyclopropyl Decanoic Acid for Research Purposes
Synthesis and Biological Profiling of Related Cyclopropyl (B3062369) Fatty Acid Analogues
The generation of analogues of 10-(2-butylcyclopropyl)decanoic acid is fundamental to understanding how structural modifications impact biological function. Research efforts focus on varying the alkyl chain lengths, modifying the substituents on the cyclopropane (B1198618) ring, and altering the stereochemistry of the cyclopropyl group.
Synthesis Strategies: The construction of the core cyclopropane ring is the pivotal step in synthesizing these analogues. Several established methods are employed:
Simmons-Smith Reaction: A widely used method for cyclopropanation involves the reaction of an olefin precursor (in this case, a long-chain unsaturated fatty acid) with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov Chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis, which is crucial for probing biological systems that are often stereospecific. nih.gov
Enzymatic Synthesis: Biocatalytic approaches offer a high degree of stereoselectivity. Cyclopropane fatty acid synthase (CFAS) enzymes, found in various bacteria, catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid. nih.gov By expressing these enzymes in recombinant host systems and supplying synthetic unsaturated fatty acid precursors, it is possible to generate specific cyclopropyl fatty acids. semanticscholar.org
Diazocompound-Mediated Cyclopropanation: The reaction of diazo compounds, such as ethyl diazoacetate, with an alkene in the presence of a metal catalyst (e.g., copper or rhodium complexes) is another effective method for forming the cyclopropane ring. acs.orgnih.gov This approach allows for significant variation in the substituents on the newly formed ring.
Biological Profiling: Once synthesized, these analogues are subjected to a battery of tests to determine their biological and biophysical properties. The primary goal is to establish a clear structure-activity relationship (SAR).
Cell Membrane Interaction: Cyclopropane fatty acids are known to alter the properties of lipid bilayers. Profiling techniques involve incorporating the analogues into model membranes (liposomes) and measuring changes in membrane fluidity, permeability, and phase transition temperature using methods like fluorescence spectroscopy and differential scanning calorimetry. It has been noted that cyclopropanation increases the order of hydrocarbon chains in the membrane, providing stability against environmental stressors. scispace.com
Antimicrobial and Cytotoxic Screening: Analogues are often screened for activity against various bacterial and fungal strains, as some natural cyclopropane-containing fatty acids exhibit antimicrobial properties. mdpi.comdntb.gov.ua Similarly, cytotoxicity is evaluated against a panel of cancer cell lines to identify compounds that may interfere with cell proliferation. frontiersin.orgresearchgate.net For example, studies on analogues of Dihydrosterculic acid, a related cyclopropyl fatty acid, have demonstrated moderate cytotoxic activity against human cancer cell lines like MCF7 (breast) and A549 (lung). frontiersin.orgresearchgate.net
Enzyme Inhibition Assays: Given their structural similarity to natural fatty acids, analogues are tested for their ability to inhibit enzymes involved in lipid metabolism, such as fatty acid desaturases or cyclooxygenases. mdpi.com
The data gathered from these profiling activities are crucial for selecting specific analogues to serve as research tools, for instance, as probes to study membrane dynamics or as leads for further chemical development.
| Analogue Name | Structural Modification | Synthetic Method Highlight | Key Biological Finding |
|---|---|---|---|
| Dihydrosterculic Acid | C18 chain, cis-9,10-methylene | Furukawa's Reagent (Simmons-Smith variant) | Incorporated into cancer cell lipids; moderate cytotoxicity (MCF7 IC50 ≈ 17.6 µM) frontiersin.org |
| Lactobacillic Acid | C19 chain, cis-11,12-methylene | Bacterial CFAS Enzyme | Alters bacterial membrane fluidity; involved in acid stress resistance scirp.org |
| Poly-cyclopropyl Analogue (e.g., U-106305) | Multiple cyclopropane rings | Iterative Asymmetric Simmons-Smith Reactions | Potent inhibitor of cholesterol ester transfer protein (CETP) nih.govscispace.commdpi.com |
| Short-Chain Cyclopropyl Propiolic Acid | Terminal alkyne group | Diazoacetate addition to alkyne | Serves as a chemical handle for click chemistry bioconjugation |
Design of Research Pro-drug Strategies
A pro-drug is a chemically modified, inactive form of a compound that, upon administration, undergoes biotransformation to release the active parent drug. researchgate.net In a research context, pro-drug strategies for this compound analogues are designed not for therapeutic purposes, but to create tools that can overcome experimental barriers, such as poor cell permeability or lack of target specificity.
The core principle involves covalently attaching the cyclopropyl fatty acid to a parent molecule (a fluorescent dye, a known inhibitor, or another bioactive small molecule) via a linker that can be cleaved under specific biological conditions. The fatty acid moiety acts as a lipophilic carrier to enhance membrane transport. researchgate.netresearchgate.net
Key Design Considerations:
The Linker: The choice of linker is critical and determines the release mechanism.
Ester Linkages: These are common and are cleaved by intracellular esterases. scispace.comscirp.org This strategy is useful for ensuring the release of the active molecule once inside a cell. A research molecule with a free hydroxyl or carboxyl group can be readily conjugated to the fatty acid.
Amide Linkages: Generally more stable than esters, amides are cleaved by amidases. scispace.com Their slower hydrolysis rate can be exploited in experiments requiring more prolonged or sustained release of the active compound.
Stimuli-Responsive Linkers: For more precise control, linkers that are cleaved by specific stimuli can be designed. Examples include disulfide bonds (cleaved in the reducing environment of the cytoplasm) or pH-sensitive linkers (cleaved in acidic organelles like lysosomes or the tumor microenvironment).
The Parent Molecule: The choice of the "parent drug" depends entirely on the research question. It could be a known fluorescent probe to track lipid uptake, a cytotoxic agent to study drug resistance mechanisms, or a specific enzyme inhibitor whose intracellular activity is being investigated.
Lipophilicity Balance: While the fatty acid tail increases lipophilicity, excessive lipophilicity can lead to poor aqueous solubility and aggregation. The design must balance membrane permeability with sufficient solubility for experimental handling. The chain length of the fatty acid can be tuned to achieve this balance. nih.gov
This pro-drug approach transforms the cyclopropyl fatty acid from a standalone research compound into a delivery vehicle, enabling the study of other molecules in a cellular context.
| Pro-drug Strategy | Parent Molecule Type | Linker Type | Research Application Rationale |
|---|---|---|---|
| Esterase-Activated Release | Fluorescent Dye (e.g., Fluorescein) | Ester | To quantify cellular uptake and intracellular localization of the fatty acid carrier via fluorescence microscopy. |
| Reductive Environment Release | Cell-impermeable Inhibitor | Disulfide | To deliver a normally membrane-impermeable inhibitor into the cytoplasm and study its intracellular target. |
| pH-Sensitive Release | Cytotoxic Agent | Hydrazone | To investigate targeted cell killing by promoting drug release within acidic endosomes/lysosomes after uptake. |
| Stable Amide Conjugate | Biotin | Amide | To create a stable probe for identifying fatty acid binding proteins using pull-down assays and proteomics. |
Development of Bioconjugates for Targeted Research Delivery
While pro-drug strategies focus on cellular entry and release, bioconjugation aims to direct the entire fatty acid-molecule construct to a specific location, such as a particular cell type or subcellular organelle. nih.govnih.gov In this approach, the this compound derivative serves as both a lipophilic anchor and a structural component of a larger, targeted assembly.
Bioconjugation Methodologies:
Peptide Conjugation: The carboxyl group of the fatty acid can be activated and covalently linked to an amine group on a peptide, typically the N-terminus or a lysine (B10760008) side chain. nih.gov The chosen peptide can be a:
Targeting Peptide: A short sequence that binds to a specific receptor overexpressed on a target cell type (e.g., RGD peptides that target integrin receptors). rsc.org
Cell-Penetrating Peptide (CPP): A peptide that facilitates translocation across the cell membrane. nih.gov
Organelle Localization Signal: A peptide sequence that directs the conjugate to a specific subcellular location, such as the mitochondria or the nucleus.
Nanoparticle Integration: The lipophilic nature of the fatty acid makes it an ideal component for self-assembling nanostructures. google.com
Lipid Nanoparticles (LNPs): The fatty acid analogue can be incorporated into the lipid mixture used to form LNPs. A targeting ligand (like a peptide or antibody fragment) can be attached to the distal end of the fatty acid, resulting in its display on the LNP surface for targeted binding. rsc.org
Polymeric Nanoparticles: The fatty acid can be conjugated to the surface of pre-formed polymeric nanoparticles. google.com This lipid coating can improve the nanoparticle's biocompatibility and interaction with cell membranes, while other conjugated targeting ligands guide its delivery.
Conjugation to Larger Biomolecules: For specialized research applications, the fatty acid can be attached to larger molecules like antibodies or nucleic acid aptamers. nih.gov In this context, the fatty acid may serve to anchor the bioconjugate to cell membranes or modulate its interaction with lipoprotein transport systems in vivo. nih.gov
These bioconjugation strategies create sophisticated molecular tools. By combining the unique properties of the cyclopropyl fatty acid with the specificity of a targeting moiety, researchers can develop probes to investigate complex biological pathways with high precision.
| Bioconjugate Type | Targeting Moiety | Conjugation Point on Fatty Acid | Targeted Research Application |
|---|---|---|---|
| Peptide-Fatty Acid Conjugate | RGD Peptide | Carboxyl Terminus (via amide bond) | Studying lipid uptake mechanisms in cells overexpressing integrin receptors. |
| Targeted Lipid Nanoparticle (LNP) | Folate | ω-Terminus (functionalized end) | Targeted delivery of a cargo molecule to folate receptor-positive cancer cells for imaging or functional studies. |
| Cell-Penetrating Conjugate | TAT Peptide (CPP) | Carboxyl Terminus (via amide bond) | Enhancing the general cellular uptake of a novel fluorescent lipid probe for membrane studies. |
| Polymer-Lipid Hybrid Nanoparticle | Transferrin | Surface conjugation to polymer | Investigating receptor-mediated endocytosis pathways by tracking nanoparticle uptake. |
Future Directions and Emerging Research Avenues for 10 2 Butylcyclopropyl Decanoic Acid
Integration with Systems Biology and Multi-Omics Approachesresearchgate.net
A deep understanding of the biological effects of 10-(2-Butylcyclopropyl)decanoic acid would benefit immensely from its integration with systems biology and multi-omics technologies. These approaches provide a holistic view of molecular changes within a biological system in response to a specific compound. nih.govnih.govmdpi.com By simultaneously analyzing the genome, transcriptome, proteome, and metabolome, researchers can uncover the complex molecular networks influenced by this fatty acid. nih.govmdpi.com
For instance, metabolomics could offer a snapshot of the metabolic state of an organism or cell culture after exposure to the compound, revealing alterations in biochemical pathways. nih.gov This could be particularly insightful in understanding how the butylcyclopropyl group modifies the metabolism and signaling functions typically associated with decanoic acid. researchgate.netnih.gov Such comprehensive datasets are crucial for identifying potential biomarkers of exposure and effect, and for generating hypotheses about the compound's mechanism of action. mdpi.com
Table 1: Potential Multi-Omics Approaches for Studying this compound
| Omics Technology | Potential Application | Expected Insights |
| Genomics | Identifying genetic variations that influence response to the compound. | Understanding individual differences in sensitivity and metabolism. nih.gov |
| Transcriptomics | Analyzing changes in gene expression patterns in response to treatment. | Revealing the cellular pathways and biological processes affected. nih.gov |
| Proteomics | Quantifying changes in protein levels and post-translational modifications. | Identifying protein targets and downstream signaling cascades. nih.gov |
| Metabolomics | Profiling changes in small molecule metabolites. | Elucidating the metabolic fate of the compound and its impact on cellular metabolism. nih.gov |
Development of Novel Preclinical Model Systemsnih.gov
To investigate the biological activities of this compound, the development of relevant preclinical models is essential. These models can range from simple in vitro cell cultures to more complex organoid systems and in vivo animal models. The choice of model would depend on the specific biological question being addressed.
For example, if initial multi-omics data suggest an effect on a particular cell type, such as glioblastoma cells as seen with decanoic acid, then 3D organoid cultures of that cancer could provide a more physiologically relevant system to study its effects on tumor growth and metabolism. researchgate.netnih.gov Furthermore, genetically engineered models could be developed to have specific mutations in pathways hypothesized to be targeted by the compound, allowing for a more precise dissection of its mechanism of action.
Potential as a Biochemical Pathway Research Toolresearchgate.netnih.gov
The unique structure of this compound, particularly the presence of the cyclopropyl (B3062369) ring, makes it a potentially valuable tool for biochemical research. This structural feature could confer specific properties, such as altered enzyme-substrate interactions or membrane permeability, compared to its straight-chain counterpart, decanoic acid. nih.gov
Researchers could utilize this compound to probe the active sites of enzymes involved in fatty acid metabolism and signaling. For example, its effects on fatty acid synthesis or beta-oxidation could be compared to those of decanoic acid to understand the structural requirements for enzyme activity. nih.gov In studies on the biotransformation of fatty acids, this compound could help to elucidate the substrate specificity of the enzymes involved. Its distinct metabolic signature could also serve as a tracer in metabolic flux analysis studies. researchgate.netnih.gov
Interdisciplinary Research Collaborations to Advance Understanding
A comprehensive understanding of this compound will necessitate a collaborative effort across multiple scientific disciplines. Organic chemists would be needed to synthesize the compound and its derivatives, while biochemists and molecular biologists could investigate its interactions with cellular components. Computational biologists and bioinformaticians would play a crucial role in analyzing the large datasets generated from multi-omics studies.
Furthermore, collaboration with experts in specific disease areas, such as oncology or neurology where medium-chain fatty acids have shown relevance, would be vital for designing clinically relevant preclinical studies. researchgate.netnih.gov Such interdisciplinary partnerships are essential to bridge the gap from basic scientific discovery to potential translational applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
